![molecular formula C20H25N3O3 B3082146 4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid CAS No. 1119452-23-1](/img/structure/B3082146.png)
4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
Overview
Description
4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid, or 4-MMPQ, is an organic compound belonging to the quinoline family. It is a white, crystalline solid that has been used in various scientific research applications, such as drug discovery and development, medicinal chemistry, and biochemistry. 4-MMPQ is synthesized from the reaction of 4-methylpiperidine, 4-methylquinoline, and 4-oxobutanoic acid in a two-step process.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including our compound of interest, play a crucial role in drug development. Researchers explore their pharmacological potential due to their diverse biological activities. In particular, the piperidine moiety is present in more than twenty classes of pharmaceuticals and alkaloids . Scientists investigate the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives serve as building blocks for designing novel drugs with enhanced efficacy and reduced side effects.
Dual Kinase Inhibitors
Our compound’s structure suggests potential kinase inhibition properties. Dual inhibitors targeting specific kinases (e.g., anaplastic lymphoma kinase, ALK, and c-ros oncogene 1 kinase, ROS1) have gained interest in cancer therapy. Investigating the inhibitory effects of our compound on these kinases could lead to novel anticancer agents .
Anti-Inflammatory and Analgesic Agents
Piperidine-containing compounds are known for their anti-inflammatory and analgesic properties. Researchers explore their potential in alleviating pain and inflammation. Our compound’s unique structure may contribute to these effects .
Antibacterial Activity
Some piperidine derivatives exhibit antibacterial properties. Investigating the synthesized compound’s zone of inhibition against bacterial strains could provide insights into its antimicrobial potential .
Computational Chemistry and Spectroscopy
Theoretical characterization of our compound using computational methods (e.g., NMR spectra calculations) can reveal its electronic properties, stability, and reactivity. Experimental and theoretical studies enhance our understanding of its behavior .
Heteroannelated Derivatives and Drug Development
Exploring heteroannelated derivatives of 4-hydroxy-2-quinolones (similar to our compound) has implications for drug research. These derivatives exhibit interesting pharmaceutical and biological activities, making them valuable targets for drug development .
properties
IUPAC Name |
4-[[4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13-7-9-23(10-8-13)18-11-14(2)16-12-15(3-4-17(16)22-18)21-19(24)5-6-20(25)26/h3-4,11-13H,5-10H2,1-2H3,(H,21,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSSUNJRVMZGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)CCC(=O)O)C(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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